molecular formula C20H20N2O2 B11329699 N-(8-butoxyquinolin-5-yl)benzamide

N-(8-butoxyquinolin-5-yl)benzamide

Cat. No.: B11329699
M. Wt: 320.4 g/mol
InChI Key: WOOIPTZGOUASPB-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)benzamide typically involves the functionalization of the quinoline ring. One common method is the microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile under metal-free conditions. This method uses benzoyl peroxide as a promoter and is performed under microwave irradiation, resulting in high yields and operational simplicity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-accelerated CDC method suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position results in the formation of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives .

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)benzamide involves its role as a bidentate directing group in C-H bond activation reactions. This allows for the selective functionalization of the quinoline ring, facilitating the formation of various products. Additionally, it has been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • N-(quinolin-8-yl)benzamide
  • N-(quinolin-8-yl)amide
  • N-(5-phenylsulfonylquinolin-8-yl)benzamide

Uniqueness

N-(8-butoxyquinolin-5-yl)benzamide is unique due to its butoxy group at the 8-position of the quinoline ring. This modification enhances its chemical reactivity and biological activity compared to other quinoline derivatives. The presence of the butoxy group allows for additional functionalization and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C20H20N2O2/c1-2-3-14-24-18-12-11-17(16-10-7-13-21-19(16)18)22-20(23)15-8-5-4-6-9-15/h4-13H,2-3,14H2,1H3,(H,22,23)

InChI Key

WOOIPTZGOUASPB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2

Origin of Product

United States

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